methyl 2-amino-6,7-dimethyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
METHYL 2-AMINO-6,7-DIMETHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a pyrano[3,2-c]pyridine core makes this compound particularly interesting for researchers in the fields of drug discovery and development.
Preparation Methods
The synthesis of METHYL 2-AMINO-6,7-DIMETHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methyl acetoacetate, 4-(trifluoromethyl)benzaldehyde, and ammonium acetate in the presence of a suitable catalyst. The reaction conditions often require refluxing in a solvent such as ethanol or methanol to achieve the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and methyl groups allows for oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and the pyrano[3,2-c]pyridine core can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can also undergo condensation reactions with various aldehydes or ketones to form more complex derivatives.
Scientific Research Applications
METHYL 2-AMINO-6,7-DIMETHYL-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrano[3,2-c]pyridine core may also play a role in binding to specific proteins or nucleic acids, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar compounds include other pyrano[3,2-c]pyridine derivatives, such as:
METHYL 2-AMINO-6,7-DIMETHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE: Lacks the trifluoromethyl group, which may result in different biological activities.
METHYL 2-AMINO-6,7-DIMETHYL-5-OXO-4-[4-METHYL]PHENYL-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and biological properties.
METHYL 2-AMINO-6,7-DIMETHYL-5-OXO-4-[4-CHLORO]PHENYL-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE: The presence of a chloro group instead of a trifluoromethyl group may influence its pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C19H17F3N2O4 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
methyl 2-amino-6,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C19H17F3N2O4/c1-9-8-12-14(17(25)24(9)2)13(15(16(23)28-12)18(26)27-3)10-4-6-11(7-5-10)19(20,21)22/h4-8,13H,23H2,1-3H3 |
InChI Key |
FJABBXMBRQYVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C |
Origin of Product |
United States |
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